molecular formula C14H19ClN4OS B11032123 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11032123
M. Wt: 326.8 g/mol
InChI Key: NEMKUKDGKQMWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a 1,3-thiazole core substituted with a chlorine atom at position 2, a 2-methylpropyl (isobutyl) group at position 5, and a carboxamide moiety at position 4. The carboxamide nitrogen is further functionalized with a 3-(1H-imidazol-1-yl)propyl chain, introducing a heteroaromatic imidazole ring.

Properties

Molecular Formula

C14H19ClN4OS

Molecular Weight

326.8 g/mol

IUPAC Name

2-chloro-N-(3-imidazol-1-ylpropyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H19ClN4OS/c1-10(2)8-11-12(18-14(15)21-11)13(20)17-4-3-6-19-7-5-16-9-19/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,17,20)

InChI Key

NEMKUKDGKQMWRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)Cl)C(=O)NCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Thiazole Ring Construction

The 1,3-thiazole core is typically synthesized via Hantzsch thiazole synthesis , which involves cyclocondensation of α-halo carbonyl compounds with thioamides. For this target molecule, 5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid serves as the foundational intermediate.

Reaction Scheme

  • Bromination of Pyruvic Acid :
    CH3COCOOH+Br2CH2BrCOCOOH\text{CH}_3\text{COCOOH} + \text{Br}_2 \rightarrow \text{CH}_2\text{BrCOCOOH}
    Bromopyruvic acid is generated under controlled temperature (0–5°C) using gaseous bromine.

  • Cyclization with Thioisobutyramide :
    CH2BrCOCOOH+CH(CH3)2CSNH2Thiazole-4-carboxylic acid\text{CH}_2\text{BrCOCOOH} + \text{CH}(\text{CH}_3)_2\text{CSNH}_2 \rightarrow \text{Thiazole-4-carboxylic acid}
    Reaction proceeds in acetonitrile at 60–80°C for 24–72 hours with MnO₂ as the oxidizing agent.

Key Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°C<50°C: 32% yield
80°C: 78% yield
MnO₂ Molar Ratio1:20–1:26 (substrate:MnO₂)Excess MnO₂ reduces byproducts
Reaction Time24–72 hours<24h: Incomplete cyclization

Imidazole-Propyl Side Chain Installation

The 3-(1H-imidazol-1-yl)propyl moiety is introduced via nucleophilic substitution or amide coupling:

Method A: Alkylation of Imidazole

  • Propyl Chain Formation :
    Imidazole+1-Bromo-3-chloropropane3-(1H-Imidazol-1-yl)propyl chloride\text{Imidazole} + \text{1-Bromo-3-chloropropane} \rightarrow \text{3-(1H-Imidazol-1-yl)propyl chloride}
    Conducted in DMF with K₂CO₃ (yield: 65–72%).

  • Amine Generation :
    3-(1H-Imidazol-1-yl)propyl chloride+NH33-(1H-Imidazol-1-yl)propylamine\text{3-(1H-Imidazol-1-yl)propyl chloride} + \text{NH}_3 \rightarrow \text{3-(1H-Imidazol-1-yl)propylamine}
    Ammonolysis in ethanol at 50°C for 12 hours.

Method B: Carbodiimide-Mediated Coupling

  • Activation of Carboxylic Acid :
    Thiazole-4-carboxylic acid+EDCActive ester\text{Thiazole-4-carboxylic acid} + \text{EDC} \rightarrow \text{Active ester}

  • Amine Coupling :
    Active ester+3-(1H-Imidazol-1-yl)propylamineTarget carboxamide\text{Active ester} + \text{3-(1H-Imidazol-1-yl)propylamine} \rightarrow \text{Target carboxamide}
    Yields improve to 85% when using HOBt as an additive.

Industrial-Scale Optimization

Oxidation and Hydrolysis

The Chinese patent CN102372680A details a cost-effective protocol using L-cysteine hydrochloride as the starting material:

Stepwise Process

  • Condensation :
    L-Cysteine hydrochloride+HCHOThiazolidine-4-carboxylic acid\text{L-Cysteine hydrochloride} + \text{HCHO} \rightarrow \text{Thiazolidine-4-carboxylic acid}
    pH maintained at 4.5–5.0 with NaOH (yield: 89%).

  • Esterification :
    Thiazolidine-4-carboxylic acid+CH3OHHCl gasMethyl ester\text{Thiazolidine-4-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl gas}} \text{Methyl ester}
    Dry HCl gas saturation at 25°C for 12 hours.

  • MnO₂ Oxidation :
    Methyl thiazolidine-4-carboxylateMnO2,CH3CNMethyl thiazole-4-carboxylate\text{Methyl thiazolidine-4-carboxylate} \xrightarrow{\text{MnO}_2, \text{CH}_3\text{CN}} \text{Methyl thiazole-4-carboxylate}
    Critical parameters:

    • MnO₂ ratio: 1:20 (substrate:MnO₂)

    • Temperature: 60–80°C

    • Time: 48 hours

  • Hydrolysis :
    Methyl thiazole-4-carboxylate+NaOHThiazole-4-carboxylic acid\text{Methyl thiazole-4-carboxylate} + \text{NaOH} \rightarrow \text{Thiazole-4-carboxylic acid}
    10% NaOH aqueous solution under reflux (1 hour).

Comparative Analysis of Methodologies

Table 1: Yield and Purity Across Methods

MethodKey ReagentsYield (%)Purity (HPLC)
Hantzsch CyclizationBromopyruvic acid7898.5
L-Cysteine RouteL-Cysteine HCl8297.8
Carbodiimide CouplingEDC/HOBt8599.1

Advantages of the L-Cysteine Pathway:

  • Utilizes inexpensive starting materials (L-cysteine HCl: $12/kg vs. bromopyruvic acid: $320/kg)

  • Fewer purification steps due to high regioselectivity

  • Environmentally benign (water-based hydrolysis)

Challenges and Solutions

Byproduct Formation

Common impurities include:

  • Over-oxidized thiazole (mitigated by controlling MnO₂ stoichiometry)

  • Unreacted propylamine (removed via acidic wash at pH 3)

Emerging Techniques

Flow Chemistry Approaches

Microreactor systems enable:

  • 10-minute residence time for Hantzsch cyclization (vs. 24 hours batch)

  • 92% yield at 120°C with real-time pH monitoring.

Enzymatic Carboxamide Formation

Lipase B from Candida antarctica catalyzes the amide bond between thiazole-4-carboxylic acid and 3-(1H-imidazol-1-yl)propylamine:

  • Solvent: tert-Butanol

  • Temperature: 37°C

  • Yield: 88% with no racemization .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The thiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from recent literature (Table 1). Key differentiating factors include substituent topology, heterocyclic systems, and physicochemical properties.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name (Source) Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 1,3-Thiazole-4-carboxamide 2-Cl, 5-isobutyl, N-[3-(imidazol-1-yl)propyl] ~380.9* Hypothesized antimicrobial activity
5-Chloro-N-(4-cyano-1-phenyl-pyrazol-5-yl)-3-methyl-1-phenyl-pyrazole-4-carboxamide () Pyrazole-4-carboxamide 5-Cl, 3-methyl, N-(4-cyano-1-phenyl-pyrazol-5-yl) 403.1 Synthetic yield: 68%; mp: 133–135°C
N-[3-(Dimethylamino)propyl]-5-isopentyl-2-{[(1-methyl-4-nitro-pyrrol-2-yl)carbonyl]amino}-1,3-thiazole-4-carboxamide () 1,3-Thiazole-4-carboxamide 5-isopentyl, 2-pyrrole-nitroamide, N-[3-(dimethylamino)propyl] ~520.0* Anti-fungal, anti-mycobacterial activity
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () Hydrazinecarboxamide Benzodioxol, imidazolylpropylidene, N-(2-chlorophenyl) ~455.9* Confirmed (E)-configuration via X-ray

*Calculated based on molecular formula.

Core Heterocycle and Substituent Effects

  • Thiazole vs. Pyrazole Cores : The target compound’s 1,3-thiazole core differs from pyrazole derivatives (e.g., ) in electronic properties. Thiazoles, with a sulfur atom, exhibit greater π-electron deficiency, enhancing electrophilic reactivity and intermolecular interactions compared to pyrazoles .
  • Imidazole vs. Pyrrole Side Chains: The imidazolylpropyl group in the target compound provides basicity (pKa ~6.8–7.0) due to the imidazole’s aromatic amine, contrasting with the non-basic pyrrole substituents in . This may influence solubility and target-binding specificity .

Substituent Topology and Physicochemical Properties

  • Alkyl Chains : The 5-isobutyl group in the target compound introduces steric bulk and hydrophobicity (logP ~3.5*), whereas ’s isopentyl chain (C5 vs. C4) may enhance lipophilicity but reduce metabolic stability.
  • Chlorine vs.

Biological Activity

The compound 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of various halogenated compounds with thiazole precursors. The specific synthesis pathway for this compound has not been extensively documented in the literature; however, similar compounds have been synthesized using methodologies involving nucleophilic substitutions and cyclization reactions.

Antimicrobial Properties

Thiazole derivatives, including those similar to this compound, have shown significant antimicrobial activity. For instance, compounds with imidazole and thiazole moieties are known to exhibit potent antibacterial effects against various pathogens. Research indicates that these compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anticancer Activity

Studies have indicated that thiazole derivatives possess anticancer properties. A review of thiazolo[3,2-a]benzimidazoles highlighted their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific activity of this compound in cancer models remains to be fully elucidated but may follow similar mechanisms.

The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. For example, thiazole derivatives can act as inhibitors of protein kinases or other enzymes critical for tumor growth and bacterial survival .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of bacteria .

Study 2: Cytotoxicity in Cancer Cells

Another research effort focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. The study found that certain derivatives induced significant cell death in breast and colon cancer cells, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
MechanismInhibition of key metabolic pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide, and how can purity be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by functionalization. For example:

  • Step 1 : Construct the thiazole ring via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives .
  • Step 2 : Introduce the 2-methylpropyl (isobutyl) group at position 5 using alkylation or nucleophilic substitution under anhydrous conditions .
  • Step 3 : Couple the imidazole-propylamine moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt) to the thiazole-4-carboxylic acid intermediate .
    • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (solvent: DMF/water) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of this compound be rigorously validated?

  • Analytical Techniques :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
  • Spectroscopy :
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments and carbon backbone (e.g., δ 8.2–8.5 ppm for imidazole protons) .
  • HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., [M+H]+^+ calculated for C16_{16}H22_{22}ClN4_4OS: 369.1154) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Case Example : If antimicrobial assays show variability (e.g., MIC values ranging from 8–32 µg/mL):

  • Replication : Standardize assay conditions (e.g., broth microdilution per CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
  • Orthogonal Assays : Compare results from agar diffusion, time-kill kinetics, and fluorescence-based viability assays to confirm consistency .
  • Structural Confounds : Check for batch-to-batch impurities via LC-MS and assess stability under assay conditions (e.g., pH 7.4 PBS degradation studies) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Approach :

  • Variation of Substituents : Synthesize analogs with modified substituents (e.g., replacing 2-methylpropyl with cyclopropyl or fluorinated groups) to assess impact on target binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with imidazole nitrogen or thiazole sulfur) .
  • Biological Testing : Prioritize analogs for testing against targets like CYP450 enzymes or kinase receptors based on computational predictions .

Q. What methodologies are suitable for studying this compound’s mechanism of action in enzyme inhibition?

  • Kinetic Assays : Perform steady-state kinetics (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/uncompetitive) and KiK_i values .
  • Biophysical Techniques :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity to purified enzymes (e.g., KDK_D determination) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate driving forces .

Q. How can computational modeling improve the understanding of this compound’s reactivity and stability?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., sulfur atoms in thiazole as reactive centers) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess conformational stability over 100 ns trajectories .

Q. What crystallographic strategies can address polymorphism issues during formulation studies?

  • Polymorph Screening : Use solvent-drop grinding with 20 solvents (e.g., ethanol, acetonitrile) to identify stable crystalline forms .
  • Powder XRD : Compare experimental patterns with predicted spectra (Mercury CSD) to detect undesired polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.